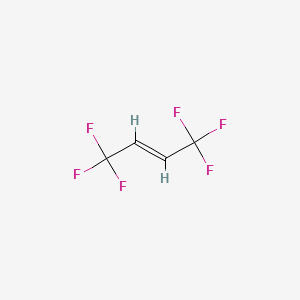

1,1,1,4,4,4-Hexafluoro-2-butene

説明

Significance and Research Trajectory within Fluorine Chemistry

The significance of 1,1,1,4,4,4-hexafluoro-2-butene in fluorine chemistry stems from its utility as a versatile synthon for introducing trifluoromethyl groups and constructing complex fluorinated architectures. innospk.combeilstein-journals.org Although first synthesized in the mid-20th century, extensive investigation into its chemical properties accelerated significantly once the (Z)-isomer became available on an industrial scale. beilstein-journals.orgnih.gov This availability has spurred a growing interest in its application in various organic transformations. beilstein-journals.org

The research trajectory has evolved from initial synthesis and characterization to a more nuanced exploration of its reactivity. beilstein-journals.orgacs.org A significant area of modern research involves its use in stereoselective olefin metathesis reactions, catalyzed by molybdenum, tungsten, and ruthenium complexes, to form a variety of other fluorinated olefins. beilstein-journals.orgnih.gov Furthermore, its role as a precursor in the synthesis of fluorinated intermediates for pharmaceuticals and agrochemicals is an active area of investigation. innospk.com The compound's carbon-carbon double bond is susceptible to various additions, and the lability of its C-F bonds under certain conditions allows for defluorination and defluoroborylation reactions, opening pathways to novel organofluorine compounds. beilstein-journals.org Recent studies have explored its halogenation and subsequent dehydrohalogenation to produce useful halo-substituted derivatives and fluorinated allenes. beilstein-journals.orgnih.gov

Isomeric Configurations of this compound and Their Distinct Reactivity Profiles

This compound exists in two geometric isomeric forms: (E)-1,1,1,4,4,4-hexafluoro-2-butene (trans) and (Z)-1,1,1,4,4,4-hexafluoro-2-butene (cis). beilstein-journals.org The different spatial arrangements of the trifluoromethyl groups across the double bond lead to distinct physicochemical properties and reactivity profiles. The isomers can be distinguished spectroscopically, for instance, by the coupling constant in their ¹⁹F{H} NMR spectra. beilstein-journals.orgnih.gov

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| CAS Number | 407-60-3 chemspider.com | 692-49-9 innospk.com |

| Boiling Point | 7.4°C | 9°C innospk.com |

| Density | Not widely reported | 1.356 g/cm³ innospk.com |

| Flash Point | Not widely reported | -21°C innospk.com |

The reactivity of the isomers shows notable differences and has been the subject of detailed academic study. Both isomers undergo halogenation reactions, for example with bromine or iodine monochloride, to form 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgnih.gov These saturated intermediates can then be subjected to dehydrohalogenation using various bases to yield halo-substituted olefins like (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.orgnih.gov

The (E)-isomer has been shown to react with potassium persulfate to form 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide and can be oxidized with sodium hypochlorite (B82951) to produce the corresponding oxirane. beilstein-journals.org The (Z)-isomer has been utilized in reactions with aluminum(I) complexes, leading to the elimination of two fluorine atoms to form 1,1,4,4-tetrafluorobuta-1,3-diene. beilstein-journals.org It also participates in defluoroborylation reactions. beilstein-journals.org

Cycloaddition reactions are another area where the isomers' reactivity is explored. While fluorinated alkenes can be challenging substrates for standard Diels-Alder reactions, they can participate in other types of cycloadditions, such as [2+2] cycloadditions, often requiring photochemical conditions or specialized reaction partners like ketenes. libretexts.orglibretexts.org For instance, this compound reacts with dithietane and sulfur in the presence of potassium fluoride (B91410) to yield a 1,3-dithiole derivative. beilstein-journals.org

Table 2: Selected Reactions and Products of this compound Isomers

| Reactant(s) | Isomer(s) | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | (E) and (Z) | Halogenation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) | beilstein-journals.org |

| Iodine Monochloride (ICl) | (E) and (Z) | Halogenation | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.orgnih.gov |

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane + Base (e.g., DBU) | N/A (from isomers) | Dehydrohalogenation | (E)- and (Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | beilstein-journals.orgnih.gov |

| Aluminum(I) complex | (Z) | C-F Bond Cleavage | 1,1,4,4-Tetrafluorobuta-1,3-diene | beilstein-journals.org |

| Potassium Persulfate | (E) | Oxidation/Cyclization | 4,5-Bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | beilstein-journals.org |

| Dithietane, Sulfur, KF | Not specified | Cycloaddition | 1,3-Dithiole derivative | beilstein-journals.org |

A novel synthetic route to the (Z)-isomer starts from hexachlorobutadiene, involving a three-step process: vapor-phase fluorination, liquid-phase dechlorination to form 1,1,1,4,4,4-hexafluoro-2-butyne, and finally, a selective gas-phase hydrogenation. researchgate.netepa.gov This alkyne intermediate, perfluoro-2-butyne, is a crucial precursor, and its semi-hydrogenation using catalysts like palladium-bismuth blends allows for the controlled synthesis of the desired (Z)-alkene. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,1,4,4,4 Hexafluoro 2 Butene

Historical and Pioneering Syntheses of Hexafluoro-2-butene

The initial synthesis of 1,1,1,4,4,4-hexafluoro-2-butene dates back to the mid-20th century. Notably, the work of R. N. Haszeldine in 1952 is recognized as a pioneering contribution to the field of organofluorine chemistry, including the synthesis and reactions of fluorinated olefins. beilstein-journals.orgrsc.org Early methods often involved the dehydrohalogenation of saturated precursors. For instance, the treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with alcoholic potassium hydroxide (B78521) was found to produce a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org While these early syntheses were crucial in establishing the fundamental chemistry of such compounds, they often lacked the stereoselectivity that is a hallmark of modern synthetic methods.

Modern Stereoselective Synthesis Approaches

Contemporary synthetic strategies for this compound are characterized by a high degree of stereocontrol, allowing for the selective preparation of either the Z- or E-isomer. These methods are critical for accessing the desired isomer for specific applications, as the physical and chemical properties of the two isomers can differ significantly.

The Z-isomer of this compound is a key target in many industrial applications. Several effective routes have been developed for its stereoselective synthesis.

A prominent method for the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene is the catalytic semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. This approach leverages specialized catalyst systems to achieve high selectivity for the cis-alkene. A notable example involves a three-step process starting from hexachlorobutadiene. researchgate.netepa.gov The final step of this sequence is the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.

The choice of catalyst is crucial for the stereoselectivity of the hydrogenation. A palladium-bismuth catalyst supported on porous aluminum fluoride (B91410) (Pd + Bi/PAF) has been shown to be effective in promoting the formation of the Z-isomer. researchgate.netepa.gov The reaction is typically carried out in the gas phase.

Table 1: Catalytic Semi-Hydrogenation for Z-Isomer Synthesis

| Precursor | Catalyst | Reaction Phase | Product |

|---|---|---|---|

| 1,1,1,4,4,4-Hexafluoro-2-butyne | Pd + Bi/PAF | Gas | Z-1,1,1,4,4,4-Hexafluoro-2-butene |

Another important route to Z-1,1,1,4,4,4-hexafluoro-2-butene involves the reductive dechlorination of chlorinated precursors. A key intermediate in this strategy is (E/Z)-2,3-dichlorohexafluoro-2-butene, which can be synthesized via the vapor-phase catalytic fluorination of hexachlorobutadiene. researchgate.netepa.gov

This chlorinated butene is then subjected to a liquid-phase dechlorination reaction to yield 1,1,1,4,4,4-hexafluoro-2-butyne. This alkyne can then be selectively hydrogenated to the Z-alkene as described in the previous section. A common reagent for this dechlorination step is zinc powder in a solvent such as dimethylformamide (DMF). researchgate.netepa.gov

An integrated process for producing Z-1,1,1,4,4,4-hexafluoro-2-butene can also start from 1,1,1-trifluorotrichloroethane. This process involves a series of hydrogenation and dehydrochlorination steps to ultimately form hexafluoro-2-butyne, which is then selectively hydrogenated to the Z-isomer. google.com

Table 2: Reductive Dechlorination for Z-Isomer Synthesis Pathway

| Precursor | Reagent/Catalyst | Solvent | Intermediate |

|---|---|---|---|

| (E/Z)-2,3-dichlorohexafluoro-2-butene | Zn | DMF | 1,1,1,4,4,4-Hexafluoro-2-butyne |

Vapor-phase catalytic fluorination is a critical step in the synthesis of precursors for Z-1,1,1,4,4,4-hexafluoro-2-butene, particularly in the route starting from hexachlorobutadiene. In this process, hexachlorobutadiene is reacted with a fluorinating agent over a solid catalyst at elevated temperatures.

A chromium-based catalyst is typically employed for this transformation, which converts hexachlorobutadiene to a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netepa.gov This intermediate is then carried forward in the synthetic sequence as previously described.

Table 3: Vapor-Phase Catalytic Fluorination for Z-Isomer Precursor Synthesis

| Starting Material | Catalyst | Reaction Phase | Product |

|---|---|---|---|

| Hexachlorobutadiene | Cr-based | Vapor | (E/Z)-2,3-dichlorohexafluoro-2-butene |

The E-isomer of this compound is also a valuable compound, and specific synthetic routes have been developed for its preparation.

One notable method for the synthesis of trans-1,1,1,4,4,4-hexafluoro-2-butene starts from 1,1,1-trifluoro-2,2-dichloroethane and chloroethylene. patsnap.com This multi-step process involves:

A telomerization reaction between 1,1,1-trifluoro-2,2-dichloroethane and chloroethylene in the presence of a copper chloride and 2,2'-bipyridine catalyst system. patsnap.com

Photochlorination of the resulting telomer. patsnap.com

Gas-phase fluorination of the chlorinated product to yield the target E-isomer. patsnap.com

Another approach to the E-isomer involves the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. By carefully controlling the reaction conditions, specifically the dehydrobromination of the Z-isomer of the intermediate bromoalkene, the E-isomer of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene can be isolated. semanticscholar.org

Furthermore, a process starting from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) can be used to produce a mixture of Z- and E-isomers of this compound. google.comresearchgate.net The E-isomer can then be separated from this mixture.

Table 4: Synthesis of E-1,1,1,4,4,4-Hexafluoro-2-butene

| Starting Materials | Key Steps | Isomer Selectivity |

|---|---|---|

| 1,1,1-Trifluoro-2,2-dichloroethane and Chloroethylene | Telomerization, Photochlorination, Gas-phase fluorination | High for E-isomer |

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Controlled dehydrobromination | Yields E-isomer of bromo-intermediate |

| 2,2-dichloro-1,1,1-trifluoroethane | Catalytic conversion | Mixture of Z- and E-isomers |

E-Isomer Synthesis Routes

Telomerization and Subsequent Fluorination Pathways

A notable synthetic route to produce trans-1,1,1,4,4,4-hexafluoro-2-butene involves a multi-step process that begins with a telomerization reaction. patsnap.com This method utilizes 1,1,1-trifluoro-2,2-dichloroethane and a chloroethylene (such as ethylene, chloroethylene, or 1,1-dichloroethylene) as the primary raw materials. patsnap.com

The synthesis can be broken down into the following key stages:

Telomerization : The initial step is the reactive synthesis of 1,1,1-trifluoro-2,2-dichloroethane with a chloroethylene compound (CH2=CX2). This reaction is conducted in the presence of a telomerization catalyst and a catalytic additive to yield an intermediate compound, CF3CHClCH2CClX2. patsnap.com

Photochlorination : The intermediate from the telomerization step undergoes photochlorination. This process converts the CF3CHClCH2CClX2 into CF3CHClCH2CCl3. patsnap.com

Gas-Phase Fluorination : The final step involves the gas-phase fluorination of CF3CHClCH2CCl3. This reaction, carried out in the presence of a fluorination catalyst, synthesizes the target molecule, trans-1,1,1,4,4,4-hexafluoro-2-butene. patsnap.com

An example of the first step involves charging a reactor with copper chloride and 2,2-bipyridine dissolved in methanol. After purging with nitrogen, 1,1,1-trifluoro-2,2-dichloroethane (R123) and chloroethylene are introduced. The reaction proceeds at elevated temperature and pressure, yielding the telomer CF3CHClCH2CHCl2 with high conversion and selectivity. patsnap.com This pathway is distinguished by its high trans-selectivity and the use of relatively low-cost starting materials. patsnap.com

Isomerization from Z-1,1,1,4,4,4-Hexafluoro-2-butene

The production of the E-isomer (trans) of this compound can be achieved through the catalytic isomerization of the Z-isomer (cis). epo.org Since many synthesis processes yield a mixture of both isomers, and each has distinct physical properties, isolating or converting one to the other is often necessary. epo.orggoogle.com

The isomerization is typically performed as a liquid-phase process, which can be conducted in either a batch or continuous mode. epo.org The core of this process is contacting the Z-HFO-1336mzz, or a mixture of Z and E isomers, with a suitable metal halide catalyst. epo.org

| Catalyst Type | Specific Examples | Phase |

|---|---|---|

| Mixed Aluminum Halide | AlClxFy (where x+y=3) | Liquid |

| Antimony Halide | SbCl5-nFn (where n=0-5), particularly SbCl5 | Liquid |

The reaction conditions are optimized to achieve a high selectivity for the E-isomer, with targets often set at 85% or higher, and in some cases, yields of at least 90 mole %. epo.org

Key Precursors and Feedstocks in this compound Production

One significant pathway starts with hexachlorobutadiene . researchgate.netepa.gov This route involves a three-step process:

Vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netepa.gov

Liquid-phase dechlorination of the intermediate to form 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.netepa.gov

Gas-phase hydrogenation of the butyne intermediate to yield Z-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.netepa.gov

Another widely cited precursor is 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) . google.comresearchgate.net This compound is catalytically converted into a mixture of Z- and E-isomers of this compound. google.com The process involves reacting HCFC-123 with copper in the presence of specific solvents and promoters. researchgate.net

Other important precursors and intermediates include:

1,1,1-trifluoro-2,2-dichloroethane and chloroethylenes , used in telomerization pathways. patsnap.com

1,1,1,4,4,4-hexafluoro-2-butyne , which serves as a key intermediate that can be reduced to form the desired butene isomer. epo.org

Carbon tetrachloride and 3,3,3-trifluoropropene , which are also identified as readily available raw materials for synthesis. researchgate.net

Catalytic Systems and Promoters in this compound Synthesis

Catalysts and promoters are fundamental to the efficient and selective synthesis of this compound. Different stages of the various synthetic routes employ distinct catalytic systems.

For syntheses starting from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) , a system involving copper metal is used. This process is enhanced by the presence of an amide solvent, such as dimethylformamide (DMF), and promoters like 2,2'-bipyridine and a Cu(I) salt (e.g., CuCl, CuBr, CuI). google.comresearchgate.net Both 2,2'-bipyridine and the Cu(I) salt contribute to the high selectivity of the conversion to the E/Z isomer mixture. google.com

In the route beginning with hexachlorobutadiene , a sequence of catalysts is required:

A Cr-based catalyst is used for the initial vapor-phase fluorination step. researchgate.netepa.gov

The subsequent hydrogenation of the 1,1,1,4,4,4-hexafluoro-2-butyne intermediate is promoted by a palladium-based catalyst , such as a blend of palladium and bismuth on a porous aluminium fluoride (PAF) support (Pd + Bi/PAF). researchgate.netepa.gov This system demonstrates improved activity and selectivity compared to catalysts like Pd/C or Pd/Al2O3. researchgate.net

For the reduction of 1,1,1,4,4,4-hexafluoro-2-butyne , other catalysts have been investigated, including Raney nickel and Lindlar catalysts (Pd/CaCO3/Pb). google.com

The isomerization of the Z-isomer to the E-isomer utilizes Lewis acid metal halides, with specific examples including mixed aluminum halides (AlClxFy ) and antimony halides like SbCl5 . epo.org

| Synthetic Step | Catalyst/Promoter | Precursor(s) |

|---|---|---|

| Telomerization | Copper chloride / 2,2-bipyridine | 1,1,1-trifluoro-2,2-dichloroethane, Chloroethylenes |

| Dehydrochlorination/Coupling | Copper powder / Cu(I) salt / 2,2'-bipyridine | 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) |

| Vapor-Phase Fluorination | Cr-based catalyst | Hexachlorobutadiene |

| Hydrogenation of Alkyne | Pd + Bi/PAF | 1,1,1,4,4,4-hexafluoro-2-butyne |

| Isomerization (Z to E) | AlClxFy or SbCl5 | Z-1,1,1,4,4,4-hexafluoro-2-butene |

Reactivity and Mechanistic Investigations of 1,1,1,4,4,4 Hexafluoro 2 Butene

Halogenation Reactions of 1,1,1,4,4,4-Hexafluoro-2-butene

The carbon-carbon double bond in this compound is susceptible to halogenation, a reaction that involves the addition of halogens across the bond. This process leads to the formation of saturated 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. The reactivity and outcome of these reactions can be influenced by the specific halogen, the isomeric form of the starting butene, and the reaction conditions.

Bromination Reaction Pathways

Both the (E) and (Z) isomers of this compound undergo bromination to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org This reaction typically proceeds under the influence of ultraviolet (UV) irradiation or sunlight. beilstein-journals.org Research has shown that both isomers react in the same manner to form the dibrominated product in high yield (95%). beilstein-journals.org The reaction with the (E)-isomer was first reported in 1952 by Haszeldine. beilstein-journals.org

The bromination reaction proceeds as follows:

CF₃CH=CHCF₃ + Br₂ --(UV light)--> CF₃CH(Br)CH(Br)CF₃

The resulting 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane is a mixture of stereoisomers. beilstein-journals.org NMR analysis has identified the ratio of these stereoisomers to be approximately 2:1. beilstein-journals.org While both (E)- and (Z)-butenes produce the same product, the reaction proceeds faster under UV irradiation. beilstein-journals.org

| Reactant | Reagent | Conditions | Product | Yield | Stereoisomer Ratio |

|---|---|---|---|---|---|

| (E/Z)-1,1,1,4,4,4-Hexafluoro-2-butene | Bromine (Br₂) | UV irradiation or sunlight | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | 95% | 2:1 mixture |

Reactivity with Interhalogen Compounds

This compound also reacts with interhalogen compounds, such as iodine monochloride (ICl). beilstein-journals.org The reaction with ICl results in the formation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org This product was isolated by distillation with a yield of 85%. beilstein-journals.org Similar to the bromination product, NMR analysis revealed that the product is a mixture of stereoisomers, also in a 2:1 ratio. beilstein-journals.org

Interhalogens are generally more reactive than elemental halogens (with the exception of fluorine) because the bond between two different halogen atoms (A-X) is weaker than the bond in a dihalogen molecule (X-X). libretexts.org

Dehydrohalogenation Reactions and Stereocontrol

The 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes synthesized from halogenation reactions can undergo dehydrohalogenation—an elimination reaction where a hydrogen halide is removed to form an alkene. This process is a key step in synthesizing various bistrifluoromethyl-containing haloolefins. beilstein-journals.org

Base-Mediated Elimination Mechanisms

Dehydrohalogenation is typically mediated by a base. For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using alcoholic potassium hydroxide (B78521) (KOH) produces a mixture of (E) and (Z) isomers of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org

The general mechanism for base-mediated elimination can be E1 or E2. lumenlearning.com In the E2 mechanism, a single concerted step involves the base abstracting a proton while the leaving group departs. lumenlearning.com For fluorinated compounds, an E1cb (Elimination first-order conjugate base) mechanism is also possible. siue.edu This mechanism is favored when the beta-hydrogen is acidic and the leaving group is poor. siue.educhemistrysteps.com The strong electron-withdrawing nature of the two trifluoromethyl groups in the hexafluorobutane derivatives increases the acidity of the adjacent hydrogens, making a carbanion intermediate plausible.

Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane has been studied using KOH in water. beilstein-journals.org This reaction leads to the formation of a mixture of (E)- and (Z)-isomers of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org The chloro- and iodo-butenes were separated, with the resulting mixtures having E/Z ratios of approximately 4:5 for the chlorobutenes and 1:2 for the iodobutenes. beilstein-journals.org

Influence of Catalysts and Solvents on Stereoselectivity

The choice of base, solvent, and the presence of a catalyst can significantly influence the outcome and stereoselectivity of dehydrohalogenation reactions. In the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, the reaction was carried out in the presence of tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst. beilstein-journals.org

A study on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane explored various conditions, as detailed in the table below. The results demonstrate that using a stronger, non-nucleophilic base like DBU in diglyme at room temperature for a shorter time leads to a complete conversion to the desired 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. researchgate.net In contrast, using KOH in water required more equivalents of base and a longer reaction time to achieve full conversion. researchgate.net

| Solvent | Base (equivalents) | Temperature (°C) / Time (h) | Conversion (%) |

|---|---|---|---|

| EtOH | iPrNEt (1) | 20 / 18 | 60 |

| EtOH | DBU (1) | 20 / 1 | 95 |

| diglyme | DBU (2) | 20 / 1 | 100 |

| H₂O | KOH (1) | 20 / 18 | 55 |

| H₂O | KOH (1.3) | 20 / 2 | 100 |

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by metal complexes. wikipedia.org Cross-metathesis is an intermolecular variant that joins two different alkenes. masterorganicchemistry.comorganic-chemistry.org

This compound, particularly the (Z)-isomer, has emerged as a valuable synthon in stereoselective olefin metathesis. beilstein-journals.orgresearchgate.net Molybdenum complexes have been shown to catalyze the cross-metathesis of (Z)-1,1,1,4,4,4-hexafluoro-2-butene with a variety of other olefins. beilstein-journals.org These reactions are noteworthy for being highly efficient and exceptionally Z-selective. beilstein-journals.orgresearchgate.net The reaction partners can include a range of alkyl and aryl olefins, even those containing Lewis basic functional groups like esters, carbamates, and amines, or those with α-branched moieties. beilstein-journals.orgresearchgate.net

The general scheme for cross-metathesis is:

R¹CH=CHR¹ + R²CH=CHR² ⇌ 2 R¹CH=CHR²

In the context of this compound, this would involve:

CF₃CH=CHCF₃ + RCH=CHR → CF₃CH=CHR + ...

The development of highly active and functional-group-tolerant catalysts, such as those based on molybdenum, tungsten, and ruthenium (e.g., Grubbs catalysts), has been crucial for the advancement of these transformations. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The ability to control the stereochemistry, particularly achieving high Z-selectivity, makes this a highly valuable method for synthesizing complex fluorinated molecules. researchgate.net

Z-Selective Cross-Metathesis with Molybdenum Catalysts

The development of catalyst-controlled stereoselective olefin metathesis has become a significant area of chemical research. Molybdenum monoaryloxide chloride (MAC) complexes have been identified as particularly effective catalysts for promoting Z-selective cross-metathesis reactions with (Z)-1,1,1,4,4,4-hexafluoro-2-butene. nih.govescholarship.org These reactions are noteworthy as they allow for the formation of higher-energy (Z)-isomers of trifluoromethyl-substituted alkenes. nih.gov

Typically, these cross-metathesis reactions are conducted by reacting an alkene substrate with (Z)-1,1,1,4,4,4-hexafluoro-2-butene in the presence of a suitable molybdenum MAC complex in a solvent such as benzene at room temperature. escholarship.org The reaction times can vary from 15 minutes to 12 hours. escholarship.org The use of these catalysts has expanded the scope of olefin metathesis, enabling transformations that were previously inefficient or non-stereoselective. nih.govescholarship.org

Stereochemical Considerations in Metathesis

The Z-selectivity observed in the metathesis of this compound with molybdenum catalysts is a result of specific stereochemical interactions during the catalytic cycle. The currently accepted mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate. mit.edu In the case of Z-selective processes, the incoming alkene coordinates to the metal center in a way that minimizes steric hindrance, leading to the formation of a metallacyclobutane intermediate where the substituents preferentially adopt a syn arrangement. escholarship.orgmit.edu

For molybdenum monoaryloxide pyrrolide (MAP) catalysts, it is proposed that the alkene binds trans to the pyrrolide ligand, generating a metallacyclobutane with sterically distinct imido (smaller) and aryloxide (larger) ligands. escholarship.org This orientation directs the substituents of the reacting olefins to point toward the smaller imido ligand, thus favoring the formation of the Z-alkene upon cycloreversion. mit.edu DFT calculations have been employed to elucidate the origins of the observed activity and high Z-selectivity. nih.govescholarship.org It is important to note that molybdenum MAC complexes are generally ineffective for the cross-metathesis of (E)-1,1,1,4,4,4-hexafluoro-2-butene, which is attributed to the rapid decomposition of the resulting metallacyclobutane intermediates. escholarship.org

C-F Bond Activation and Reactions with Metal Complexes

The strong carbon-fluorine bond presents a significant challenge in synthetic chemistry. However, the presence of multiple C-F bonds in this compound makes it a substrate for activation by reactive metal complexes.

Oxidative Addition to Low-Valent Metal Centers (e.g., Al(I))

Low-valent metal centers, particularly those of main group elements, have shown promise in the activation of C-F bonds. rsc.orgresearchgate.net A notable example is the reaction of a low-valent aluminum(I) complex with (Z)-1,1,1,4,4,4-hexafluoro-2-butene. This reaction proceeds via an oxidative addition mechanism, where the metal center inserts into the C-F bond. This process is facilitated by the formation of a stable Al-F bond, which provides a thermodynamic driving force for the reaction. While transition metals are more commonly associated with C-F bond activation, this example with aluminum highlights the potential of main group elements in this challenging transformation. nih.gov

Formation and Reactivity of Metallocyclopropane Intermediates

The bonding of alkenes to transition metals can be described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π-antibonding orbital. ilpi.com In the case of highly fluorinated alkenes like this compound, the electron-withdrawing nature of the trifluoromethyl groups lowers the energy of the π-orbital, enhancing π-back-donation from the metal. ilpi.com This increased back-donation leads to a significant rehybridization of the olefinic carbons from sp² towards sp³, and the structure of the coordinated alkene approaches that of a metallocyclopropane. libretexts.org This structural perturbation activates the C-C double bond and can influence the subsequent reactivity of the complex. ilpi.comlibretexts.org

Double C-F Activation Pathways

The reaction of (Z)-1,1,1,4,4,4-hexafluoro-2-butene with a low-valent Al(I) complex not only results in the activation of a single C-F bond but can lead to the elimination of two fluorine atoms. nih.gov This observation points to a double C-F activation pathway, a particularly challenging transformation due to the high strength of the C-F bond. Such reactions are of significant interest as they offer potential routes to novel fluorinated organic molecules. The precise mechanism of this double C-F activation is likely complex and may involve sequential oxidative addition steps or a concerted process.

Thermal Decomposition and Pyrolysis Mechanisms of this compound

Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling and for predicting its behavior in high-temperature applications.

The thermal decomposition of (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)) has been investigated over a temperature range of 873–1073 K. mdpi.comnih.gov The initial decomposition temperature is observed to be around 873 K. mdpi.com The decomposition process can be categorized into three stages, with the intensity of decomposition increasing with temperature. mdpi.comnih.gov

The primary decomposition products include hydrogen fluoride (B91410) (HF), the E-isomer of this compound, macromolecular products, and coke. mdpi.comnih.gov The concentration of HF produced increases with rising decomposition temperature. mdpi.comnih.gov

| Product | Observation |

|---|---|

| Hydrogen Fluoride (HF) | Concentration increases with temperature. mdpi.comnih.gov |

| (E)-1,1,1,4,4,4-Hexafluoro-2-butene | Isomerization product. mdpi.comnih.gov |

| Macromolecular Products | Observed at higher temperatures. mdpi.comnih.gov |

| Coke | Solid residue from decomposition. mdpi.comnih.gov |

Density Functional Theory (DFT) calculations have been used to propose several reaction pathways for the pyrolysis of HFO-1336mzz(Z). mdpi.com These studies have identified seven potential chemical reaction pathways. mdpi.com The formation of HF is suggested to occur through both intramolecular elimination and abstraction reactions. mdpi.comnih.gov

The proposed pathways include H-abstraction and F-abstraction reactions by radicals such as H•, F•, and CF₃•, which are formed at the onset of thermal decomposition. mdpi.com The activation energies for these different pathways have been calculated to determine the most likely decomposition routes. mdpi.com For instance, the formation of CF₃H through H-abstraction by a CF₃• radical is energetically more favorable than the formation of CF₄ through F-abstraction. mdpi.com

| Reaction Pathway | Description | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| cis-CF₃CH=CHCF₃ + CF₃• → CF₃H + •CF₂CH=CHCF₃ | H-abstraction | 59.1 | mdpi.com |

| cis-CF₃CH=CHCF₃ + CF₃• → CF₄ + cis-CF₃CH=CHC•F₂ | F-abstraction | 155.7 | mdpi.com |

| cis-CF₃CH=CHCF₃ + H• → H₂ + •CF₃CH=CHCF₃ | H-abstraction | 78.1 | mdpi.com |

| cis-CF₃CH=CHCF₃ + H• → HF + cis-CF₃CH=CHC•H₂ | F-abstraction | 149.3 | mdpi.com |

Experimental Pyrolysis Studies and Product Analysis

The thermal stability and decomposition of this compound, specifically the (Z)-isomer (HFO-1336mzz(Z)), have been investigated through a series of pyrolysis experiments conducted in a temperature range of 873–1073 K. nih.govmdpi.com The initial pyrolysis temperature for HFO-1336mzz(Z) is observed to be approximately 873 K, where slight decomposition occurs. nih.govmdpi.com As the temperature increases, the decomposition process becomes more pronounced. nih.govmdpi.com

The pyrolysis process can be characterized by distinct stages based on the reaction temperature:

873 K: Slight decomposition is initiated. mdpi.com

973 K: The decomposition intensifies, leading to the production of a white mist. mdpi.com

993 K: The gas products transform into a yellow mist. mdpi.com

Analysis of the pyrolysis products was conducted using gas chromatography-mass spectrometry (GC-MS). The primary product identified across the temperature range is hydrogen fluoride (HF), with its concentration increasing as the thermal decomposition temperature is elevated. nih.govmdpi.com Other significant products are also formed during the thermal degradation of HFO-1336mzz(Z).

| Temperature Stage | Observations | Primary Gaseous Products |

|---|---|---|

| 873 K | Slight decomposition | Hydrogen Fluoride (HF) |

| 973 K | Intense decomposition, white mist forms | Increased concentration of HF |

| 993 K | Gas products turn into a yellow mist | Increased concentration of HF |

Proposed Chemical Reaction Pathways in Pyrolysis

Theoretical studies using density functional theory (DFT) have been employed to elucidate the reaction mechanisms during the pyrolysis of HFO-1336mzz(Z). nih.govmdpi.com Several chemical reaction pathways have been proposed to explain the formation of the observed products. nih.govmdpi.com

The primary pathways for the initial decomposition and formation of key products include:

Intramolecular Elimination: This pathway involves the direct elimination of hydrogen fluoride (HF) from the HFO-1336mzz(Z) molecule. It is considered an important pathway for the initial decomposition. nih.gov

H-abstraction Reactions: These reactions involve the abstraction of a hydrogen atom from HFO-1336mzz(Z) by radicals such as H• or CF3•. nih.gov For instance, the reaction with a CF3• radical to form trifluoromethane (CF3H) has a lower activation energy (59.1 kJ mol⁻¹) than the corresponding F-abstraction reaction to form carbon tetrafluoride (CF4) (155.7 kJ mol⁻¹), making CF3H formation more favorable. nih.gov Similarly, H-abstraction by an H• radical to form H2 is energetically more favorable than F-abstraction to form HF. nih.gov

F-abstraction Reactions: These pathways involve the abstraction of a fluorine atom by radicals. The formation of HF through F-abstraction by an H• radical is substantially easier than through the intramolecular elimination reaction, as indicated by a significantly lower activation energy. nih.gov

Seven distinct chemical reaction pathways have been proposed in total to describe the complex chemistry of HFO-1336mzz(Z) pyrolysis. nih.govmdpi.com These pathways account for the formation of HF and other major decomposition products through various unimolecular and bimolecular reactions. nih.gov

| Pathway Type | Reactants | Products | Activation Energy (kJ mol⁻¹) | Notes |

|---|---|---|---|---|

| H-abstraction | cis-CF₃CH=CHCF₃ + CF₃• | CF₃H + IM1 | 59.1 | More favorable than F-abstraction by CF₃•. nih.gov |

| F-abstraction | cis-CF₃CH=CHCF₃ + CF₃• | CF₄ + IM2 | 155.7 | Less favorable than H-abstraction by CF₃•. nih.gov |

| H-abstraction | cis-CF₃CH=CHCF₃ + H• | H₂ + IM1 | 78.1 | More favorable than F-abstraction by H•. nih.gov |

| F-abstraction | cis-CF₃CH=CHCF₃ + H• | HF + IM2 | 149.3 | HF formation is easier via this pathway than intramolecular elimination. nih.gov |

| Intramolecular Elimination | cis-CF₃CH=CHCF₃ | HF + other products | 320.1 | An important initial decomposition pathway. nih.gov |

Effect of Oxidizing Atmospheres on Degradation Mechanisms

The presence of oxidizing agents, such as oxygen (O₂), can influence the thermal decomposition of this compound. Studies have shown that in the presence of O₂, the degradation of HFO-1336mzz(Z) can be promoted. nih.gov For example, molecular dynamics simulations investigating the effects of various substances on HFO-1336mzz(Z) decomposition at high temperatures (2000–3000 K) indicated that O₂ contributes to the oxidative decomposition of the molecule. nih.gov The presence of oxygen in the atmosphere can lead to the formation of additional products, such as carbonyl fluoride (COF₂) and carbon dioxide (CO₂). nih.gov

Nucleophilic and Electrophilic Addition Reactions

Metal-Free Catalytic Hydrocarboxylation

While direct hydrocarboxylation of this compound is not extensively detailed, a highly relevant metal-free catalytic method has been developed for the hydrocarboxylation of hexafluorobut-2-yne (HFBY), a direct precursor to (Z)-1,1,1,4,4,4-hexafluoro-2-butene. rsc.orgrsc.org This process allows for the stereoselective synthesis of trifluorinated enol esters under mild conditions. rsc.orgnih.gov

The reaction involves treating a carboxylic acid with HFBY in the presence of a non-metallic base catalyst. rsc.org Among various bases tested, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be the most effective catalyst. rsc.org The reaction proceeds via a nucleophilic addition mechanism, demonstrating wide functional group tolerance. rsc.orgnih.gov This method provides an efficient and atom-economical route to valuable enol esters, which are versatile intermediates in organic synthesis. rsc.org

Reactions with Fluorinated Thioketones

The reactivity of this compound extends to reactions with fluorinated thioketones. It has been demonstrated that this compound can react with dithietane, sulfur, and potassium fluoride (KF). beilstein-journals.orgnih.govsemanticscholar.org This reaction leads to the formation of the corresponding 1,3-dithiole derivative. beilstein-journals.orgnih.govsemanticscholar.org This transformation highlights the utility of this compound as a synthon in the synthesis of fluorine-containing heterocyclic compounds. beilstein-journals.orgnih.gov

Isomerization Dynamics of this compound

This compound exists as two geometric isomers: (Z) (cis) and (E) (trans). The interconversion, or isomerization, between these forms is an important dynamic. The (Z)-isomer is often the more readily available form produced on an industrial scale. beilstein-journals.orgnih.gov

Isomerization from the (E)-isomer to the (Z)-isomer can occur under certain conditions. For instance, the isomerization of (E)-1,1,1,4,4,4-hexafluoro-2-butene has been observed to take place when the environmental temperature is increased to above 773 K. nih.gov This endothermic reaction results in the production of the (Z)-isomer. nih.gov Furthermore, derivatives of this compound, such as 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, have also been shown to undergo isomerization. The (E)-isomer of this bromo-derivative can be completely transformed into the (Z)-isomer in quantitative yield upon exposure to UV irradiation for several hours. semanticscholar.org

Computational and Theoretical Studies on 1,1,1,4,4,4 Hexafluoro 2 Butene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating chemical reactions, including bond formation and breaking. For 1,1,1,4,4,4-hexafluoro-2-butene, particularly the (Z)-isomer (also known as HFO-1336mzz(Z)), DFT has been applied to study its thermal stability and pyrolysis.

DFT calculations have been crucial in proposing and evaluating reaction pathways for the thermal decomposition of this compound. Studies have explored various mechanisms, including intramolecular elimination and homolytic cleavage reactions.

For instance, research on the pyrolysis of HFO-1336mzz(Z) has utilized DFT with the M06-2X functional and the 6-311++G(d,p) basis set to explore the mechanisms of product formation. Seven distinct chemical reaction pathways were proposed to understand the generation of observed products. These calculations help in identifying the transition states (TS) for different reactions, such as H-abstraction and F-abstraction, providing a detailed picture of the reaction landscape. In the reaction of cis-CF₃CH=CHCF₃ with a hydrogen radical, two pathways were identified: an H-abstraction reaction forming H₂ and an F-abstraction reaction forming HF, each proceeding through a specific transition state (TS4 and TS5, respectively).

The primary decomposition pathways explored include intramolecular elimination reactions, which have been suggested as a significant route for the initial breakdown of the molecule. Furthermore, DFT has been used to study the subsequent reactions of decomposition products with active radicals like hydroxyl (OH•) and hydrogen (H•).

A key application of DFT is the calculation of activation energies (energy barriers) for different reaction pathways, which helps in determining the most likely chemical transformations.

In the study of HFO-1336mzz(Z) pyrolysis, DFT calculations revealed the energy barriers for several key reactions. The homolytic cleavage of C–H, C–F, and C–C bonds were found to have energy barriers of 446.3, 444.0, and 427.5 kJ mol⁻¹, respectively. An intramolecular elimination pathway was identified with a significantly lower activation energy of 320.1 kJ mol⁻¹, suggesting it to be a more favorable decomposition route compared to the initial homolytic cleavages.

For the reaction between cis-CF₃CH=CHCF₃ and a hydrogen radical, the activation energy for the H-abstraction pathway to form H₂ was calculated to be 78.1 kJ mol⁻¹, while the F-abstraction pathway to form HF had a higher barrier of 149.3 kJ mol⁻¹. This indicates that the formation of H₂ is kinetically more favorable in this specific reaction.

Table 1: Calculated Bond Dissociation Energies (BDEs) and Bond Lengths for HFO-1336mzz(Z)

| Bond | Bond Length (Å) | Bond Dissociation Energy (kJ mol⁻¹) |

|---|---|---|

| C–C | 1.51 | 427.5 |

| C–F | 1.34 | 444.0 |

| C–H | 1.08 | 446.3 |

Table 2: Calculated Energy Barriers for Key Pyrolysis Reactions of HFO-1336mzz(Z)

| Reaction Pathway | Description | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Pathway 1 | Intramolecular HF elimination | 320.1 |

| Pathway 4 | H-abstraction by H radical | 78.1 |

| Pathway 5 | F-abstraction by H radical | 149.3 |

DFT methods are also employed for the geometric optimization of molecules to find their most stable structures. These optimized geometries provide foundational data for further calculations, such as vibrational frequencies and bonding properties.

The molecular structure of cis-1,1,1,4,4,4-hexafluoro-2-butene has been optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. This provides precise information on bond lengths and angles. For HFO-1336mzz(Z), the optimized geometry shows C–H, C–F, and C–C bond lengths of approximately 1.08 Å, 1.34 Å, and 1.51 Å, respectively. This structural information is essential for understanding the molecule's reactivity and for interpreting experimental spectroscopic data.

Quantum Mechanical Approaches for Reactivity Prediction

Quantum mechanical (QM) methods provide a fundamental basis for predicting the reactivity of chemical compounds. These approaches go beyond simple empirical models and use the principles of quantum mechanics to calculate molecular properties that govern how a molecule will interact with other species.

For molecules like this compound, QM methods can be used to compute various reactivity descriptors. These can include frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These descriptors help in predicting where a reaction is likely to occur (site-selectivity) and how fast it might proceed. For example, the labile carbon-carbon double bond in this compound is a key feature influencing its reactivity, a characteristic that can be thoroughly analyzed using QM. While specific, detailed reactivity prediction models for this compound are not widely published, the general principles of QM are applicable. For instance, by calculating the energies of possible intermediates and transition states, one can construct a potential energy surface that provides a quantitative prediction of reaction outcomes.

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular dynamics (MD) simulations offer a way to explore the dynamic evolution of a chemical system over time, providing insights into reaction pathways that complement the static picture from DFT calculations.

In the context of this compound, reactive MD simulations have been used to study its thermal decomposition at high temperatures (2000–3000 K). These high temperatures are employed in simulations to accelerate reactions and observe decomposition events within a computationally feasible timeframe. MD simulations can reveal complex reaction networks and identify initial decomposition products. For example, in studies of HFO-1336mzz(Z) pyrolysis, MD simulations have helped to confirm the promotion of decomposition in the presence of other substances like O₂.

Development of Theoretical Frameworks for Atmospheric Reactivity Assessment

Theoretical frameworks are essential for assessing the atmospheric fate of chemical compounds, including their reactivity, lifetime, and potential environmental impact. For this compound, its relatively short atmospheric lifetime is a key environmental advantage.

The primary atmospheric removal process for many organic compounds is reaction with the hydroxyl radical (OH•). Theoretical models can be developed to calculate the rate constants for the reaction of this compound with OH radicals. These calculations typically involve identifying all possible reaction channels (e.g., addition to the double bond, hydrogen abstraction), calculating the energy barriers for each using quantum chemical methods, and then applying transition state theory to determine the temperature-dependent rate constants.

These calculated rate constants can then be used in larger atmospheric chemistry models to predict the atmospheric lifetime of the compound. For (Z)-1,1,1,4,4,4-hexafluoro-2-butene, its atmospheric lifetime has been reported to be around 22 days. This is a direct result of the reactivity of its carbon-carbon double bond, which makes it susceptible to attack by atmospheric oxidants. The development of these theoretical frameworks is crucial for evaluating new chemicals under regulations that consider atmospheric persistence and global warming potential.

Advanced Chemical Transformations and Derivatives of 1,1,1,4,4,4 Hexafluoro 2 Butene

Synthesis of Novel Fluorinated Allenes from 1,1,1,4,4,4-Hexafluoro-2-butene Precursors

The transformation of this compound derivatives into fluorinated allenes represents a significant synthetic achievement, providing access to valuable building blocks for further chemical synthesis. beilstein-journals.orgnih.gov A key example is the preparation of 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.orgnih.govnih.gov

The synthesis begins with the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes to produce 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org Subsequent dehydrohalogenation of these butanes yields 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org These haloolefins serve as the direct precursors to the allene (B1206475). The formation of the allene is achieved through the interaction of these bromoolefins with an organolithium compound, such as butyllithium (B86547) (BuLi), which facilitates the elimination of lithium fluoride (B91410). beilstein-journals.orgresearchgate.net This method provides a simple, one-pot procedure for accessing the novel fluorinated allene, 1,1,4,4,4-pentafluorobuta-1,2-diene. beilstein-journals.orgnih.gov The reaction of a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene with BuLi has been shown to successfully yield the target allene. researchgate.net

Table 1: Synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

| (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | n-Butyllithium (1.2 equiv.) | Heptane | -80 °C | 1,1,4,4,4-Pentafluorobuta-1,2-diene | researchgate.net |

Preparation of Functionalized Haloolefins

Functionalized haloolefins derived from this compound are crucial intermediates in organofluorine chemistry. beilstein-journals.org The synthesis typically involves a two-step halogenation/dehydrohalogenation cascade. beilstein-journals.orgnih.gov

The initial step is the halogenation of the double bond in (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org Reaction with bromine (Br₂) leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgnih.govresearchgate.net Similarly, treatment with iodine monochloride (ICl) yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgresearchgate.net

The second step is the dehydrohalogenation of the resulting dihaloalkanes using a base. beilstein-journals.org For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH) produces a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. researchgate.net The reaction conditions can be optimized to favor the formation of a specific isomer. researchgate.net These resulting haloolefins are versatile synthons for further transformations. beilstein-journals.org

Table 2: Dehydrobromination of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

| Base (equiv.) | Solvent | Time (h) | Conversion (%) | Product(s) | Reference |

| DBU (1) | Ether | 1 | 95 | (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | researchgate.net |

| KOH (1.3) | Water | 2 | 100 | (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | researchgate.net |

Cycloaddition Reactions Involving this compound Derivatives

The carbon-carbon double bond in this compound and its derivatives can participate in cycloaddition reactions to form various ring systems. These reactions are powerful tools for constructing cyclic molecules containing the bistrifluoromethyl motif. nih.govlibretexts.orglibretexts.org

One of the earliest documented examples is the reaction of both (Z)- and (E)-1,1,1,4,4,4-hexafluorobut-2-ene with diazotrifluoroethane, which results in the formation of 3,4,5-tris(trifluoromethyl)pyrazoline. nih.gov This reaction constitutes a [3+2] cycloaddition where the diazo compound acts as the three-atom component.

More recently, it has been demonstrated that this compound reacts with dithietane in the presence of sulfur and potassium fluoride (KF) to yield the corresponding 1,3-dithiole. nih.gov Additionally, a patented process describes the preparation of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester starting from this compound and an oxalamide hydrazone. nih.gov These examples showcase the utility of hexafluorobutene as a dienophile or dipolarophile in the synthesis of heterocyclic compounds.

Formation of Bistrifluoromethyl-Containing Compounds

Beyond the specific classes mentioned above, this compound is a key starting material for a variety of other compounds characterized by the presence of two trifluoromethyl groups. The dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes is a common strategy to produce bistrifluoromethyl-containing haloolefins. beilstein-journals.org

Further transformations of the double bond in this compound lead to other functionalized molecules. For example, the oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst like tetrabutylphosphonium (B1682233) bromide affords a bistrifluoromethyl-containing oxirane. nih.gov In another reaction, (E)-1,1,1,4,4,4-hexafluorobut-2-ene reacts with potassium persulfate to form 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide. nih.gov These reactions highlight the versatility of the hexafluorobutene scaffold in generating structurally diverse molecules containing the prominent bis(trifluoromethyl) functionality.

Methodological Advancements in the Investigation of 1,1,1,4,4,4 Hexafluoro 2 Butene Chemistry

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

A suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), has been instrumental in the detailed characterization of 1,1,1,4,4,4-hexafluoro-2-butene and its derivatives. cdnsciencepub.comresearchgate.netnih.gov These methods provide invaluable insights into the molecular structure, bonding, and the mechanisms of reactions involving this compound. cdnsciencepub.comresearchgate.netnih.gov

¹H, ¹⁹F, and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and its reaction products. researchgate.netbeilstein-journals.org For instance, in the synthesis of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes from (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, NMR analysis was used to identify the resulting stereoisomers. beilstein-journals.org The configuration of (E) and (Z) isomers of 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes can be determined by the ⁵JFFcis coupling constant in the ¹⁹F{¹H} NMR spectrum, which is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer. nih.gov Furthermore, a strong isotope-induced shift has been observed in the ¹⁹F NMR spectra of tritiated derivatives of this compound. cdnsciencepub.comresearchgate.net

GC-MS is another critical technique for the qualitative and quantitative analysis of reaction products. cdnsciencepub.comresearchgate.net In the synthesis of tritiated 1,1,1,4,4,4-hexafluoro-2-butenes, GC-MS analysis clearly showed fragments corresponding to the loss of a fluorine atom, allowing for the quantification of the different butene products. cdnsciencepub.com It has also been effectively used to analyze both the vapor and liquid phases of reaction mixtures in the synthesis of this compound, identifying various byproducts. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Key Findings | Reference |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | ¹⁹F NMR | Spectra available on public databases. | nih.gov |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | GC-MS | Mass spectrometry data available. | nih.gov |

| Tritiated 1,1,1,4,4,4-hexafluoro-2-butenes | ¹H, ³H, ¹⁹F NMR, GC-MS | Qualitative and quantitative analysis of products; strong isotope-induced shift in ¹⁹F NMR. | cdnsciencepub.comresearchgate.net |

| 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes | ¹H, ¹⁹F, ¹³C NMR | Characterization of stereoisomers. | beilstein-journals.org |

| (E/Z)-2-halo-1,1,1,4,4,4-hexafluorobut-2-enes | ¹⁹F{¹H} NMR | Determination of isomer configuration based on ⁵JFFcis coupling constant. | nih.gov |

Experimental Methodologies for Kinetic and Stereochemical Studies

The investigation of reaction kinetics and stereochemistry of this compound has been advanced through various experimental methodologies. These studies are crucial for understanding the reactivity and for controlling the outcome of chemical transformations.

For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), a derivative of this compound, has been studied using different bases to understand the reaction mechanism and optimize the synthesis of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. nih.gov Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane has been investigated. beilstein-journals.org

Kinetic studies have also been performed on the thermal decomposition of (Z)-1,1,1,4,4,4-hexafluoro-2-butene. mdpi.com These experiments, conducted over a range of temperatures, have helped to evaluate its thermal stability and identify the decomposition products, such as hydrogen fluoride (B91410). mdpi.com Such studies are vital for assessing the environmental impact and for the safe handling of this compound at elevated temperatures. mdpi.com

The stereoselectivity of reactions is another important area of investigation. For example, the synthesis of (Z)-1,1,1,4,4,4-hexafluoro-2-butene can be achieved through the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using a specific catalyst. epa.govresearchgate.net The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome.

Chromatographic and Separation Techniques in Synthesis and Analysis

Chromatographic and separation techniques are indispensable for the synthesis and analysis of this compound, particularly for isolating its isomers and purifying reaction products.

Gas chromatography (GC) is a primary tool for analyzing the purity of this compound and for separating its isomers. cdnsciencepub.comresearchgate.net For instance, radio-GC has been used to assay the purity of tritiated this compound, confirming the localization of radioactivity in the desired products. cdnsciencepub.com Capillary GC, with its high efficiency, is particularly well-suited for separating isomeric hydrocarbons with similar physicochemical properties. vurup.sk

Distillation is a common method for isolating and purifying products in the synthesis of this compound derivatives. beilstein-journals.orgnih.gov For example, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane was isolated by distillation. beilstein-journals.orgnih.gov Similarly, mixtures of (E) and (Z) isomers of chloro- and iodobutenes were separated by distillation. nih.gov

Table 2: Chromatographic and Separation Techniques in this compound Chemistry

| Technique | Application | Example | Reference |

| Gas Chromatography (GC) | Purity analysis and isomer separation. | Analysis of tritiated 1,1,1,4,4,4-hexafluoro-2-butenes. | cdnsciencepub.comresearchgate.net |

| Capillary GC | Separation of isomers with similar properties. | General application for isomeric hydrocarbon separation. | vurup.sk |

| Distillation | Isolation and purification of reaction products. | Separation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane and chloro- and iodobutene isomers. | beilstein-journals.orgnih.gov |

Atmospheric Chemical Pathways of 1,1,1,4,4,4 Hexafluoro 2 Butene

Gas-Phase Degradation Mechanisms

The primary route for the removal of 1,1,1,4,4,4-hexafluoro-2-butene from the atmosphere is through gas-phase reactions. These processes involve atmospheric radicals and, to a lesser extent, direct breakdown by sunlight.

The dominant atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. regulations.gov This reaction initiates the oxidation cascade of the molecule in the troposphere. The rate coefficient for this reaction has been determined experimentally and is described by a temperature-dependent rate expression. regulations.gov Based on this reaction rate, the atmospheric lifetime of (Z)-1,1,1,4,4,4-hexafluoro-2-butene due to loss by OH radicals is estimated to be approximately 20 to 22 days. acs.orgregulations.gov

In contrast, the rate constant for the reaction of the Z-isomer with ozone (O₃) has been measured to be less than 2 x 10⁻²¹ cm³ molecule⁻¹ s⁻¹, indicating that its consumption by ozonolysis is negligible compared to the reaction with OH radicals. regulations.gov However, even this minor reaction pathway is of interest as it has been found to produce trace amounts of HFC-23. fluorocarbons.org

Reaction Rate Coefficient of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene with Hydroxyl Radicals

| Parameter | Value | Reference |

|---|---|---|

| Temperature-Dependent Rate Expression (k(T)) | (5.73 ± 0.60) × 10–19 × T² × exp[(678 ± 10)/T] cm³ molecule⁻¹ s⁻¹ | regulations.gov |

| Rate Coefficient at 296 K (k(296K)) | (4.91 ± 0.50) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | regulations.gov |

| Estimated Atmospheric Lifetime (vs. OH) | ~20-22 days | acs.orgregulations.gov |

Photochemical degradation, or photolysis, involves the breakdown of a molecule by absorbing solar radiation. For many fluorinated ketones, fluorination can cause a bathochromic shift (a shift to longer wavelengths) in their UV absorption bands, which can increase the potential for photolysis at lower altitudes. mdpi.com However, for this compound, the primary atmospheric degradation pathway is firmly established as its reaction with OH radicals, with photolysis not considered a significant loss process. regulations.govregulations.gov

Modeling of Atmospheric Reaction Rates and Mechanisms

To understand and predict the environmental impact of this compound, its atmospheric reactions are incorporated into chemical transport models. This involves developing specific chemical mechanisms and using them to calculate reactivity metrics.

The atmospheric reactions of this compound have been incorporated into atmospheric chemical mechanisms like the Statewide Air Pollution Research Center (SAPRC) model. regulations.gov The SAPRC framework is used in airshed models to simulate the formation of secondary pollutants such as ozone. ucr.edu For (Z)-1,1,1,4,4,4-hexafluoro-2-butene, a mechanism representing its atmospheric oxidation was added to the SAPRC-07 chemical mechanism to calculate its potential to form ground-level ozone. regulations.gov This involves adding specific model species to account for the reactions of the parent compound and its oxidation products. regulations.gov

Reactivity scales are used to quantify the potential of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone. Two common scales are the Maximum Incremental Reactivity (MIR) and the Photochemical Ozone Creation Potential (POCP). regulations.govregulations.gov

Maximum Incremental Reactivity (MIR): A full MIR analysis for (Z)-1,1,1,4,4,4-hexafluoro-2-butene, calculated using the SAPRC-07 mechanism, found its reactivity to be significantly lower than that of many common hydrocarbons. regulations.govregulations.gov

Photochemical Ozone Creation Potential (POCP): The POCP value for (Z)-1,1,1,4,4,4-hexafluoro-2-butene has also been estimated, showing a substantially lower potential for ozone formation compared to reference compounds like ethane (B1197151). regulations.govpurdue.edu

These low reactivity values suggest that this compound is not expected to be a significant precursor to urban smog. regulations.govpurdue.edu

Atmospheric Ozone Formation Potentials of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

| Reactivity Scale | Value | Comparison | Reference |

|---|---|---|---|

| Maximum Incremental Reactivity (MIR) | 0.04 g O₃ / g VOC | Approximately 14% of the reactivity of ethane. | regulations.govregulations.govpurdue.edu |

| Photochemical Ozone Creation Potential (POCP) | 3.4 | Approximately 27.6% of the reactivity of ethane (ethane POCP = 12.3). | regulations.govpurdue.edu |

Formation of Atmospheric Breakdown Products

The atmospheric degradation of this compound leads to the formation of several smaller, more oxidized compounds. The monitoring of these degradation products is important for understanding the full environmental impact of the parent compound. nih.govacs.org

Identified Atmospheric Breakdown Products of this compound

| Breakdown Product | Formation Pathway / Note | Reference |

|---|---|---|

| Hydrogen Fluoride (B91410) (HF) | Identified as a dominant product from oxidation. | acs.org |

| Carbonyl Fluoride (COF₂) | Identified as a dominant product from oxidation. | acs.org |

| Carbon Dioxide (CO₂) | Identified as a dominant product from oxidation. | acs.org |

| Trifluoromethoxy radical (CF₃O) | Intermediate product in the SAPRC oxidation mechanism. | regulations.gov |

| Trifluoromethanol (CF₃OH) | Assumed to form from trifluoromethoxy radicals. | regulations.gov |

| Fluoroform (HFC-23) | Formed in extremely small yields (0.0005%) from the reaction with ozone. | fluorocarbons.org |

Future Research Directions in 1,1,1,4,4,4 Hexafluoro 2 Butene Chemistry

Design and Synthesis of Next-Generation Catalysts for Highly Selective Transformations

The synthesis and functionalization of 1,1,1,4,4,4-hexafluoro-2-butene rely heavily on catalytic processes. A primary focus of future research will be the development of novel catalysts that offer superior activity, selectivity, and stability for key transformations.

Current synthesis routes for the Z-isomer often involve the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. This transformation has been achieved using catalysts such as Palladium (Pd) blended with Bismuth (Bi) on a porous aluminum fluoride (B91410) (PAF) support or traditional Lindlar catalysts (Pd/CaCO₃/Pb). researchgate.netepa.govgoogle.com While effective, these systems can be improved. Future research will likely target the design of catalysts with precisely controlled active sites to maximize the stereoselective formation of the desired Z-isomer while minimizing over-reduction and side reactions.

Another promising area is olefin metathesis. Molybdenum, tungsten, and ruthenium complexes have been identified as potential catalysts for stereoselective cross-metathesis reactions involving this compound. semanticscholar.orgbeilstein-journals.org The development of new C-H activated ruthenium catalysts, for instance, has shown potential for enhancing Z-selectivity in various metathesis reactions. nih.gov Research in this domain will aim to create catalysts that are not only highly selective but also tolerant of the functional groups present in diverse reaction partners, thereby expanding the synthetic utility of HFO-1336mzz.

| Catalyst System | Transformation Type | Target Reaction | Key Research Goal |

|---|---|---|---|

| Modified Palladium (e.g., Pd-Bi/PAF, NanoSelect LF) | Hydrogenation | Selective reduction of 1,1,1,4,4,4-hexafluoro-2-butyne to Z-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.netepa.govgoogle.com | Enhance cis-selectivity, improve catalyst longevity, and reduce the use of toxic modifiers like lead. |

| Ruthenium Complexes (e.g., C-H activated) | Olefin Metathesis | Z-selective cross-metathesis with various alkyl and aryl olefins. semanticscholar.orgnih.gov | Increase turnover numbers, broaden substrate scope, and improve functional group tolerance. |

| Molybdenum/Tungsten Complexes | Olefin Metathesis | Stereoselective metathesis processes. semanticscholar.orgbeilstein-journals.org | Achieve high Z-selectivity in cross-metathesis with Lewis basic compounds. semanticscholar.org |

| Chromium-based Catalysts | Fluorination | Vapor-phase fluorination of precursors like hexachlorobutadiene. researchgate.netepa.gov | Improve catalytic activity and stability under harsh fluorination conditions. |

Exploration of Bio-Inspired or Green Chemistry Routes for Synthesis and Degradation

Aligning chemical processes with the principles of green chemistry is a critical goal for modern science. Future research on this compound will increasingly focus on developing more sustainable synthesis and degradation pathways, drawing inspiration from biological systems.

Current industrial syntheses often rely on multi-step processes involving halogenated precursors and metal catalysts. researchgate.netepa.gov Green chemistry approaches would seek to minimize waste, reduce energy consumption, and utilize renewable feedstocks. For example, research could explore the use of biocatalysis, where enzymes or whole-cell systems mediate specific synthetic steps under mild conditions. wiley-vch.de Another avenue is the development of metal-free photochemical systems, potentially using air as a benign oxidant, to drive key reactions, thereby avoiding heavy metal waste.

The degradation of fluorinated compounds is an environmental concern. Although this compound has a relatively short atmospheric lifetime due to its reactive double bond, developing controlled, environmentally benign degradation methods is essential. acs.org Bio-inspired degradation could involve identifying or engineering microorganisms or enzymatic pathways capable of metabolizing the molecule. Research in this area may focus on understanding the mechanisms of enzymatic C-F bond cleavage, a significant challenge in biochemistry, to design effective bioremediation strategies.

| Green Chemistry Strategy | Application Area | Potential Research Focus |

|---|---|---|

| Biocatalysis / Enzymatic Synthesis | Synthesis | Employing engineered enzymes for selective hydrogenation or functionalization steps to reduce reliance on heavy metal catalysts. wiley-vch.de |

| Renewable Feedstocks | Synthesis | Investigating routes from biomass-derived precursors, such as converting bio-derived furfural into intermediates for HFO-1336mzz synthesis. stanford.edu |

| Photocatalysis | Synthesis & Degradation | Developing metal-free photocatalytic systems that use visible light to drive synthesis or initiate degradation pathways under ambient conditions. |

| Bioremediation | Degradation | Screening for or engineering microorganisms and enzymes capable of cleaving the C-C double bond and potentially the C-F bonds of the molecule. |

Integration of Advanced Experimental and Computational Techniques for Comprehensive Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis, reactivity, and decomposition of this compound is crucial for process optimization and the discovery of new applications. The integration of advanced computational modeling with sophisticated experimental techniques will be at the forefront of this effort.

Computational methods like Density Functional Theory (DFT) have already been applied to investigate the thermal decomposition of HFO-1336mzz(Z). nih.govnih.gov These studies propose reaction pathways and calculate the energy barriers for bond cleavages, providing insights that are difficult to obtain through experimentation alone. nih.gov Future work will likely involve more advanced computational models to simulate catalytic cycles, predict reaction outcomes with new catalysts, and understand the stereochemical control in reactions like hydrogenation and metathesis.

These theoretical predictions must be validated and complemented by advanced experimental analysis. Techniques such as in-situ spectroscopy can monitor reactions in real-time, providing kinetic data and identifying transient intermediates. The pyrolysis and decomposition products of HFO-1336mzz(Z) have been identified using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC). nih.gov Furthermore, detailed structural characterization of novel compounds derived from HFO-1336mzz is routinely performed using ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org The synergy between predictive computational chemistry and precise empirical measurement will accelerate the rational design of new processes and materials.

| Technique | Type | Application in HFO-1336mzz Research |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Modeling thermal decomposition pathways, calculating bond dissociation energies, and exploring mechanisms of pyrolysis. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Experimental | Identifying and quantifying the products formed during thermal decomposition and other reactions. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Characterizing the structure and stereochemistry of new molecules synthesized from HFO-1336mzz and its derivatives. semanticscholar.org |

| In-situ Spectroscopy (e.g., IR, Raman) | Experimental | Monitoring reaction kinetics and identifying short-lived intermediates in real-time to elucidate catalytic mechanisms. |

Discovery of Novel Reactivity Patterns for Advanced Chemical Applications